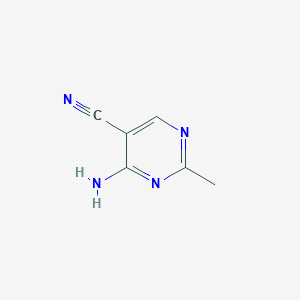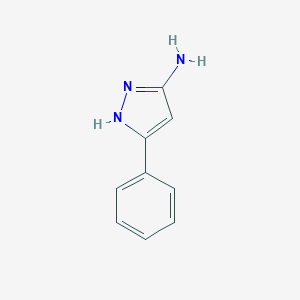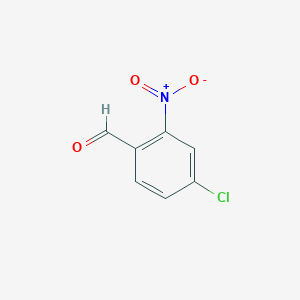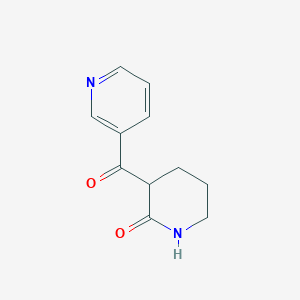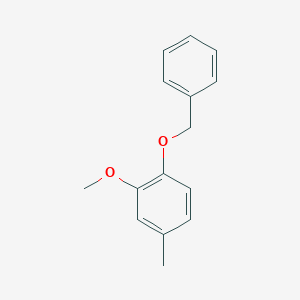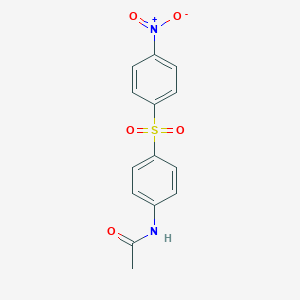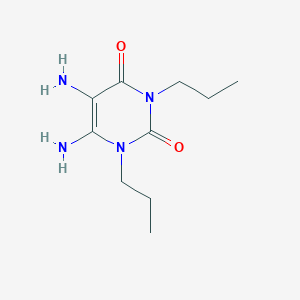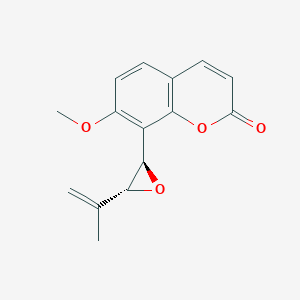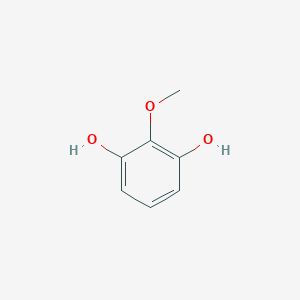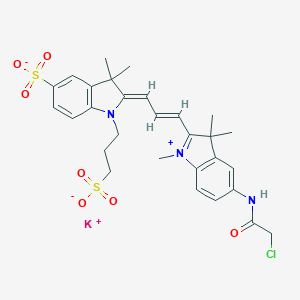
Neo-Cyanine 3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Neo-Cyanine 3, also known as 2-[(3-(5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate, is a reactive fluorescent dye. It is part of the cyanine dye family, which is known for its high absorption coefficient and fluorescence emission intensity. These dyes are widely used in various scientific applications due to their ability to absorb and emit light over a broad spectral range .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Neo-Cyanine 3 involves the reaction of 5-chloroacetylamino-1,3,3-trimethyl-2-methyleneindoline with 1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions: Neo-Cyanine 3 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the electronic structure of the dye, affecting its fluorescence properties.
Substitution: Substitution reactions can introduce different functional groups into the dye molecule, modifying its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
Neo-Cyanine 3 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Utilized in diagnostic assays and imaging techniques for detecting and monitoring diseases.
Industry: Applied in the development of sensors, photodynamic therapy, and solar cells
作用机制
The mechanism of action of Neo-Cyanine 3 involves its ability to absorb light and emit fluorescence. The dye’s molecular structure allows it to undergo electronic transitions upon light absorption, resulting in fluorescence emission. This property is exploited in various applications, such as imaging and sensing. The molecular targets and pathways involved depend on the specific application and the environment in which the dye is used .
相似化合物的比较
Neo-Cyanine 3 is part of the larger cyanine dye family, which includes compounds such as:
Indocyanine Green: Used in medical imaging and diagnostics.
Cy3 and Cy5: Commonly used in molecular biology for labeling nucleic acids and proteins.
Thiazole Orange: Employed in flow cytometry and nucleic acid staining
Uniqueness: this compound is unique due to its specific molecular structure, which provides distinct absorption and emission properties. This makes it particularly suitable for applications requiring high sensitivity and specificity .
属性
CAS 编号 |
427882-81-3 |
|---|---|
分子式 |
C29H33ClKN3O7S2 |
分子量 |
674.3 g/mol |
IUPAC 名称 |
potassium;(2E)-2-[(E)-3-[5-[(2-chloroacetyl)amino]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethyl-1-(3-sulfonatopropyl)indole-5-sulfonate |
InChI |
InChI=1S/C29H34ClN3O7S2.K/c1-28(2)21-16-19(31-27(34)18-30)10-12-23(21)32(5)25(28)8-6-9-26-29(3,4)22-17-20(42(38,39)40)11-13-24(22)33(26)14-7-15-41(35,36)37;/h6,8-13,16-17H,7,14-15,18H2,1-5H3,(H2-,31,34,35,36,37,38,39,40);/q;+1/p-1 |
InChI 键 |
MFRFMPCTDWFEAR-UHFFFAOYSA-M |
SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
手性 SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)NC(=O)CCl)[N+](=C1C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
同义词 |
Neo-Cyanaine-3; 2[-3-[5-Chloroacetylamino)-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene]prop-1-enyl]-1-(3-sulfonatopropyl)-3H-indolium-5-sulfonate; 5-[(2-Chloroacetyl)amino]-2-[3-[1,3-dihydro-3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)-2H-indol-2-yliden |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


